Phenanthrenequinone

概述

描述

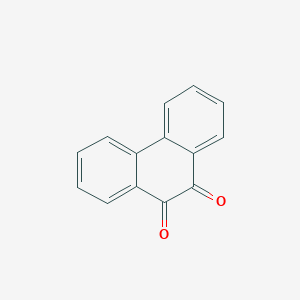

菲并[9,10-d]并四苯-9,10-二酮,也称为9,10-菲醌,是一种有机化合物,分子式为C14H8O2。它是菲的衍生物,其特征是在9位和10位上存在两个羰基。 该化合物在室温下为橙色固体,不溶于水 .

准备方法

合成路线和反应条件: 菲并[9,10-d]并四苯-9,10-二酮可以通过菲的氧化来合成。一种常见的方法是使用铬(VI)氧化物作为氧化剂,在硫酸和水的存在下进行反应。该反应过程如下: [ \text{菲} + \text{CrO}3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{菲并[9,10-d]并四苯-9,10-二酮} + \text{Cr}_2\text{(SO}_4\text{)}_3 + \text{H}_2\text{O} ] 该方法在《有机合成》第4卷,第757页 (1963) 中有详细描述。 {_svg_2}.

工业生产方法: 菲并[9,10-d]并四苯-9,10-二酮的工业生产通常涉及使用与实验室合成类似的试剂和条件的大规模氧化过程。氧化剂和反应条件的选择可能有所不同,以优化产率和纯度。

化学反应分析

反应类型: 菲并[9,10-d]并四苯-9,10-二酮会发生多种化学反应,包括:

氧化: 进一步氧化会导致形成更复杂的醌类。

还原: 菲并[9,10-d]并四苯-9,10-二酮的还原可以生成菲并[9,10-d]并四苯-9,10-二醇。

取代: 它可以参与取代反应,尤其是与亲核试剂反应。

常见试剂和条件:

氧化: 铬(VI)氧化物,硫酸。

还原: 硼氢化钠,氢化铝锂。

取代: 亲核试剂,如胺和硫醇。

主要产物:

氧化: 更高醌类。

还原: 菲并[9,10-d]并四苯-9,10-二醇。

取代: 各种取代菲衍生物.

科学研究应用

Electrochemical Applications

Supercapacitors and Energy Storage

Phenanthrenequinone has been extensively researched for its role in energy storage systems, particularly in supercapacitors. Its intrinsic electrochemical redox activity allows it to function effectively as an electrode material. Studies have shown that incorporating PQ into nitrogen-doped graphene oxide (N-HtrGO) enhances the capacitance of supercapacitors. For instance, a sample with 25% PQ exhibited higher capacitance compared to those with higher concentrations, indicating optimal performance at this ratio due to improved electron delocalization and conductivity facilitated by π–π interactions between PQ and the substrate .

Mesoporous Carbon Composites

Research has demonstrated that this compound can be utilized to synthesize ordered mesoporous carbon composites. The confinement effects of PQ within the carbon matrix significantly enhance the electrochemical performance, achieving reversible capacities of up to 240 mA h g⁻¹. This improvement is attributed to the intimate contact between the insulating PQ and the conductive carbon framework, which promotes more complete redox reactions .

Medicinal Chemistry

Antitumor Properties

this compound derivatives have shown promising antitumor activity. In vitro studies indicate that 9,10-phenanthrenequinone induces apoptosis in various cancer cell lines, including MOLT-4 and HCT-116 cells. The mechanism involves oxidative stress and DNA fragmentation, highlighting the importance of the quinone moiety in mediating cytotoxic effects . Additionally, analogs of 9,10-PQ have been investigated for their potential in cancer therapy due to their ability to trigger apoptotic pathways.

Cell Cycle Regulation

Recent findings indicate that PQ can regulate cell cycle progression independently of reactive oxygen species (ROS). In mouse oocytes, exposure to 9,10-PQ disrupted cyclin B1 accumulation and inhibited Cdk1 activation, leading to meiotic defects. This novel activity suggests potential applications in reproductive biology and toxicology .

Environmental Science

Pollutant Detection and Toxicity Studies

As an environmental pollutant, 9,10-phenanthrenequinone is a significant irritant associated with cigarette smoke exposure. Studies have identified it as a potent activator of NRF2, a key regulator in cellular responses to oxidative stress . Understanding its activation mechanisms can inform strategies for mitigating the health impacts of air pollutants.

Photocatalytic Applications

Photocatalysis in Organic Synthesis

this compound has been explored as a photocatalyst for organic transformations under visible light. Its ability to facilitate photocycloaddition reactions demonstrates its utility in synthesizing complex organic molecules such as polysubstituted quinolines. The efficiency of these reactions is enhanced by PQ's excited state properties, which exhibit high oxidation potentials .

Data Summary

作用机制

菲并[9,10-d]并四苯-9,10-二酮的作用机制涉及其与细胞成分的相互作用,导致氧化应激和细胞毒性。它可以插入到 DNA 中,破坏其结构和功能。 该化合物的醌结构使其能够参与氧化还原循环,产生可破坏细胞成分的活性氧物种 .

相似化合物的比较

菲并[9,10-d]并四苯-9,10-二酮与其他醌类类似,例如:

蒽醌: 另一种具有类似氧化还原性质的多环芳香族醌。

萘醌: 一种具有类似作用机制的更简单的醌。

苯醌: 一种具有类似反应性的更小的醌。

独特性: 菲并[9,10-d]并四苯-9,10-二酮的独特之处在于其特定的结构,这使其能够比一些其他醌更有效地插入到 DNA 中并产生活性氧物种 .

生物活性

Phenanthrenequinone (PQ), a polycyclic aromatic compound, has garnered attention for its diverse biological activities, including antibacterial, anticancer, and photocatalytic properties. This article reviews the current understanding of PQ's biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its two carbonyl groups located at the 9 and 10 positions of the phenanthrene ring system. Its unique structure contributes to its reactivity and biological activity. The compound can exist in different forms, including enantiomers, which may exhibit varying degrees of biological potency.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, a compound derived from Dendrobium sinense, which includes this compound, showed moderate antibacterial activity against Staphylococcus aureus, with an inhibition zone diameter of 16.5 mm . This suggests potential applications in developing new antibacterial agents.

Anticancer Activity

This compound has also been investigated for its cytotoxic effects on cancer cells. Research on enantiomers of PQ isolated from Pleione bulbocodioides indicated notable cytotoxic activities against various cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and the disruption of cellular redox balance, leading to cell death.

Photocatalytic Applications

The photocatalytic properties of this compound have been explored in organic synthesis. A study highlighted its role as a photocatalyst in synthesizing polysubstituted quinolines through visible-light excitation, achieving high yields . The mechanism involves single-electron transfer (SET) processes that facilitate the electrocyclization of imines.

Redox Potential and Environmental Impact

This compound's redox properties are critical for its biological activity. It has been studied as a redox-active species in low-cost redox flow batteries, where its solubility and redox potential are influenced by molecular modifications . Additionally, PQ is recognized as an environmental pollutant that can activate cellular stress responses, leading to inflammation and apoptosis in exposed cells .

Summary of Biological Activities

Case Studies

-

Antibacterial Study :

- A new this compound derivative from Dendrobium sinense was tested for antibacterial efficacy against Staphylococcus aureus, showing promising results that warrant further exploration for pharmaceutical applications.

-

Cytotoxicity Assessment :

- Enantiomers isolated from Pleione bulbocodioides were evaluated for their anticancer potential. The study revealed significant cytotoxicity against multiple cancer cell lines, emphasizing the need for detailed mechanistic studies to understand their action pathways.

-

Photocatalytic Synthesis :

- Research demonstrated that visible-light-excited PQ serves as an effective photocatalyst for synthesizing quinolines. The study provided insights into the reaction mechanisms involved, highlighting PQ's utility in organic synthesis.

属性

IUPAC Name |

phenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVYAPXYZVYDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058901 | |

| Record name | 9,10-Phenanthrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red solid; [Merck Index] Powder; [Alfa Aesar MSDS] | |

| Record name | 9,10-Phenanthrenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

About 360 °C | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: 0.4 mg/mL, Solubility in ethanol: 1 mg/mL; solubility in ethylene glycol methyl ether: 7 mg/mL, Soluble in benzene, ether, glacial acetic acid, hot alcohol, Soluble in sulfuric acid | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.405 g/cu cm at 22 °C | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 9,10-Phenanthrenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidative phosphorylation of glyceraldehyde 3-phosphate to 1,3-diphosphoglycerate, one of the precursors for glycolytic ATP biosynthesis. The enzyme contains an active site cysteine thiolate, which is critical for its catalytic function. As part of a continuing study of the interactions of quinones with biological systems, /the authors/ have examined the susceptibility of GAPDH to inactivation by 9,10-phenanthrenequinone (9,10-PQ). In a previous study of quinone toxicity, this quinone, whose actions have been exclusively attributed to reactive oxygen species (ROS) generation, caused a reduction in the glycolytic activity of GAPDH under aerobic and anaerobic conditions, indicating indirect and possible direct actions on this enzyme. In this study, the effects of 9,10-PQ on GAPDH were examined in detail under aerobic and anaerobic conditions so that the role of oxygen could be distinguished from the direct effects of the quinone. The results indicate that, in the presence of the reducing agent DTT, GAPDH inhibition by 9,10-PQ under aerobic conditions was mostly indirect and comparable to the direct actions of exogenously-added H2O2 on this enzyme. GAPDH was also inhibited by 9,10-PQ anaerobically, but in a somewhat more complex manner. This quinone, which is not considered an electrophile, inhibited GAPDH in a time-dependent manner, consistent with irreversible modification and comparable to the electrophilic actions of 1,4-benzoquinone (1,4-BQ). Analysis of the anaerobic inactivation kinetics for the two quinones revealed comparable inactivation rate constants (k(inac)), but a much lower inhibitor binding constant (K(i)) for 1,4-BQ. Protection and thiol titration studies suggest that these quinones bind to the NAD+ binding site and modify the catalytic thiol from this site. Thus, 9,10-PQ inhibits GAPDH by two distinct mechanisms: through ROS generation that results in the oxidization of GAPDH thiols, and by an oxygen-independent mechanism that results in the modification of GAPDH catalytic thiols. | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red crystals, Orange needles, orange-red plates | |

CAS No. |

84-11-7 | |

| Record name | 9,10-Phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Phenanthrenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Phenanthrenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Phenanthrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-phenanthrenequinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L7BZ8H74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206-207 °C | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。